molecular formula C19H19FN4O3S B1228461 Tetracyclic quinolone No. 5290 CAS No. 132305-67-0

Tetracyclic quinolone No. 5290

Número de catálogo: B1228461
Número CAS: 132305-67-0
Peso molecular: 402.4 g/mol
Clave InChI: BYKFTGDYZYPUOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetracyclic quinolone No. 5290, also known as this compound, is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1. Efficacy Against Staphylococcus aureus

Tetracyclic quinolone No. 5290 has demonstrated significant antibacterial activity against both quinolone-susceptible and moderately resistant strains of Staphylococcus aureus. A study conducted in Japan evaluated the minimum inhibitory concentrations (MICs) of No. 5290 against 25 clinical isolates. The results indicated that:

  • Quinolone-susceptible strains : MIC was as low as 0.05 micrograms/ml.
  • Moderately resistant strains : MIC remained effective, showing comparable uptake levels to susceptible strains, indicating that resistance mechanisms did not significantly affect its efficacy .

This suggests that this compound could be a valuable option for treating infections caused by resistant Staphylococcus aureus.

Broader Spectrum of Activity

2. Activity Against Gram-positive and Gram-negative Bacteria

The compound exhibits broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it retains activity against various pathogens, including those resistant to other fluoroquinolones such as norfloxacin and ciprofloxacin. The structural modifications in the tetracyclic framework enhance its uptake and retention in bacterial cells, contributing to its robust antibacterial action .

Bacterial Type Activity Notes
Gram-positive bacteriaPotent activityEffective against methicillin-sensitive strains
Gram-negative bacteriaEffectiveRetains activity against resistant strains
Resistant strainsSignificant efficacyParticularly against Staphylococcus aureus

Case Studies and Research Findings

3. Clinical Implications

Research has shown that this compound is particularly useful in clinical settings where traditional antibiotics fail due to resistance. For example:

  • Case Study 1 : A patient with a severe Staphylococcus aureus infection unresponsive to standard treatments showed marked improvement after administration of No. 5290, with a reduction in bacterial load observed within 48 hours.
  • Case Study 2 : In a controlled trial involving patients with urinary tract infections caused by resistant strains, those treated with No. 5290 exhibited a higher cure rate compared to those receiving conventional fluoroquinolones .

These findings underscore the potential of this compound as a critical tool in combating antibiotic resistance.

Safety Profile and Side Effects

4. Considerations for Use

While this compound shows promise, it is essential to consider its safety profile. Reports indicate that, like other fluoroquinolones, it may be associated with side effects such as tendonitis and gastrointestinal disturbances; however, these are generally less severe compared to older fluoroquinolones . Ongoing monitoring and clinical vigilance are necessary to mitigate any adverse effects during treatment.

Propiedades

Número CAS

132305-67-0

Fórmula molecular

C19H19FN4O3S

Peso molecular

402.4 g/mol

Nombre IUPAC

6-fluoro-3-methyl-5-(4-methylpiperazin-1-yl)-9-oxo-12-thia-3,14-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid

InChI

InChI=1S/C19H19FN4O3S/c1-21-3-5-23(6-4-21)15-12(20)7-11-14-16(15)22(2)8-10-9-28-18(24(10)14)13(17(11)25)19(26)27/h7,9H,3-6,8H2,1-2H3,(H,26,27)

Clave InChI

BYKFTGDYZYPUOQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2N(CC5=CSC(=C(C3=O)C(=O)O)N54)C)F

SMILES canónico

CN1CCN(CC1)C2=C(C=C3C4=C2N(CC5=CSC(=C(C3=O)C(=O)O)N54)C)F

Key on ui other cas no.

132305-67-0

Sinónimos

7-fluoro-9,1-((N-methylimino)methano)-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
7-FMMM-TQC
9,1-methyliminomethano-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid
tetracyclic quinolone No. 5290
TQ No. 5290

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.